molecular formula C18H26N2O5S B4792527 [5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl](morpholin-4-yl)methanone

[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl](morpholin-4-yl)methanone

Cat. No.: B4792527
M. Wt: 382.5 g/mol
InChI Key: JHJNPEKWOLOYLX-UHFFFAOYSA-N
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Description

5-(Azepan-1-ylsulfonyl)-2-methoxyphenylmethanone is a complex organic compound featuring a combination of azepane, sulfonyl, methoxyphenyl, and morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azepan-1-ylsulfonyl)-2-methoxyphenylmethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of Azepane Derivative: Azepane is reacted with sulfonyl chloride under basic conditions to form the azepan-1-ylsulfonyl intermediate.

    Methoxyphenyl Introduction: The azepan-1-ylsulfonyl intermediate is then reacted with 2-methoxyphenylboronic acid in the presence of a palladium catalyst to introduce the methoxyphenyl group.

    Morpholine Addition: Finally, the morpholine group is introduced through a nucleophilic substitution reaction with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Azepan-1-ylsulfonyl)-2-methoxyphenylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl or morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(Azepan-1-ylsulfonyl)-2-methoxyphenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.

Medicine

In medicine, 5-(Azepan-1-ylsulfonyl)-2-methoxyphenylmethanone has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Azepan-1-ylsulfonyl)-2-methoxyphenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This interaction can modulate various biochemical pathways, resulting in the desired therapeutic or research outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperidin-1-ylsulfonyl)-2-methoxyphenylmethanone
  • 5-(Pyrrolidin-1-ylsulfonyl)-2-methoxyphenylmethanone
  • 5-(Hexahydro-1H-azepin-1-ylsulfonyl)-2-methoxyphenylmethanone

Uniqueness

Compared to similar compounds, 5-(Azepan-1-ylsulfonyl)-2-methoxyphenylmethanone stands out due to its larger ring size in the azepane group, which can influence its binding affinity and specificity towards molecular targets

Properties

IUPAC Name

[5-(azepan-1-ylsulfonyl)-2-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-17-7-6-15(26(22,23)20-8-4-2-3-5-9-20)14-16(17)18(21)19-10-12-25-13-11-19/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJNPEKWOLOYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl](morpholin-4-yl)methanone
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[5-(Azepan-1-ylsulfonyl)-2-methoxyphenyl](morpholin-4-yl)methanone

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